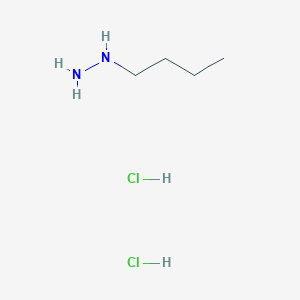

Butylhydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

butylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGZFKAAYKBUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-61-7 | |

| Record name | butylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Hydrazine Chemistry

The journey into the world of hydrazine (B178648) chemistry began in 1875 when Emil Fischer first synthesized phenylhydrazine. hydrazine.comprinceton.edu This discovery marked the inception of a new class of compounds that would prove to be of immense importance. However, it was not until 1887 that Theodor Curtius successfully synthesized hydrazine sulfate. hydrazine.comwikipedia.org The isolation of pure anhydrous hydrazine was achieved by the Dutch chemist Lobry de Bruyn in 1895. hydrazine.com

Initially, the primary interest in hydrazine and its derivatives was for their potential as high-energy materials, leading to their use as rocket fuels during World War II. hydrazine.comwikipedia.orgresearchgate.net The post-war era saw a significant expansion in hydrazine applications, driven by the development of more efficient production methods like the Olin Raschig process, which was developed in 1907. hydrazine.com This process involves the reaction of ammonia (B1221849) with sodium hypochlorite (B82951) to produce hydrazine. hydrazine.com

The 20th century witnessed a diversification of hydrazine chemistry, moving beyond rocketry to applications in pharmaceuticals, agrochemicals, and polymer science. wikipedia.orgwiley.com Hydrazine derivatives became crucial intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines, which form the core of many bioactive molecules. wikipedia.orgmdpi.com This expansion set the stage for the investigation of more complex derivatives, including the alkyl-substituted hydrazines like butylhydrazine (B1329735).

Structural Isomerism and Salt Forms of Butylhydrazine Derivatives

The term "butylhydrazine" can refer to several structural isomers, depending on the attachment of the butyl group to the hydrazine (B178648) core. The primary isomers are n-butylhydrazine, sec-butylhydrazine, iso-butylhydrazine, and tert-butylhydrazine (B1221602). synquestlabs.comcymitquimica.com The position of the butyl group significantly influences the steric and electronic properties of the molecule, thereby affecting its reactivity.

For instance, tert-butylhydrazine possesses a bulky tertiary butyl group, which can introduce significant steric hindrance around one of the nitrogen atoms. This steric bulk can be strategically utilized in organic synthesis to control the regioselectivity of reactions.

Hydrazines are basic compounds and readily form salts with acids. The dihydrochloride (B599025) salt form, as in butylhydrazine (B1329735) dihydrochloride, is common and offers several advantages over the free base. The salt form enhances the stability and crystallinity of the compound, making it easier to handle and store. The increased solubility in aqueous or protic solvents is another key advantage of the hydrochloride salts. cymitquimica.com

The general structure of a butylhydrazine dihydrochloride can be represented as C₄H₁₁N₂H • 2HCl. The specific isomer of the butyl group would be denoted in the full chemical name, for example, tert-butylhydrazine dihydrochloride.

Significance of Butylhydrazine Dihydrochloride in Synthetic Organic Chemistry

Butylhydrazine (B1329735) dihydrochloride (B599025), particularly the tert-butyl isomer, is a valuable reagent in synthetic organic chemistry. Its applications primarily revolve around its role as a nucleophile and a precursor for the synthesis of nitrogen-containing heterocycles. chemicalbook.comfishersci.com

One of the key applications of tert-butylhydrazine (B1221602) hydrochloride is in aromatic nucleophilic N-N exchange reactions. chemicalbook.comfishersci.co.uk It is also instrumental in the preparation of various pyrazole (B372694) derivatives. chemicalbook.comsigmaaldrich.com The reaction of tert-butylhydrazine with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazoles, which are important scaffolds in medicinal chemistry due to their diverse biological activities. mdpi.com

Furthermore, tert-butylhydrazine hydrochloride has been utilized in the synthesis of diacylhydrazine and diphosphinohydrazine derivatives. sigmaaldrich.com Diacylhydrazines are a class of compounds known for their use as insect growth regulators. The synthesis of these complex molecules often relies on the predictable reactivity of hydrazine (B178648) derivatives like tert-butylhydrazine hydrochloride.

The table below summarizes some of the key applications of tert-butylhydrazine hydrochloride in organic synthesis.

| Application Category | Specific Reaction or Product | Reference |

| Heterocycle Synthesis | Preparation of pyrazole derivatives | chemicalbook.comsigmaaldrich.commdpi.com |

| Nucleophilic Substitution | Aromatic nucleophilic N-N exchange reactions | chemicalbook.comfishersci.co.uk |

| Agrochemical Synthesis | Preparation of insect growth regulators (diacylhydrazines) | |

| Ligand Synthesis | Synthesis of diphosphinohydrazines | sigmaaldrich.com |

Current Research Landscape and Future Directions for Butylhydrazine Dihydrochloride

Direct Synthesis Approaches to Butylhydrazine Hydrochloride Salts

Direct synthesis methods for tert-butylhydrazine hydrochloride (TBH·HCl) provide an efficient route to this important chemical intermediate, which is utilized in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comsci-hub.se These approaches primarily involve the reaction of a hydrazine salt with a tertiary butanol source.

Reaction of Hydrazine Monohydrochloride with Tertiary Butanol

A key method for synthesizing tert-butylhydrazine hydrochloride involves the direct reaction of hydrazine monohydrochloride (H·HCl) with tertiary butanol (t-BuOH). google.comgoogle.com This process is typically conducted in an aqueous medium. google.com

While the direct reaction of hydrazine monohydrochloride with tert-butanol (B103910) can occur, the presence of hydrazine dihydrochloride (H·2HCl) or hydrogen chloride (HCl) is crucial for achieving high yields. google.comgoogle.com Without these additives, the reaction tends to favor the dehydration of tert-butanol to form isobutylene. google.com The addition of H·2HCl or HCl acts as a catalyst, promoting the nucleophilic substitution reaction that leads to the formation of tert-butylhydrazine hydrochloride. google.com This catalytic effect facilitates the reaction to proceed quantitatively, with yields reportedly as high as 98-99% under optimized conditions. google.com

The efficiency of the synthesis is highly dependent on the optimization of reaction parameters. Key factors that are manipulated to maximize yield and purity include temperature, pressure, and the molar ratios of the reactants.

Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 140°C, with the optimal range being 90°C to 110°C. google.com

Pressure: The synthesis can be performed under both atmospheric and elevated pressure. google.com

Molar Ratios: The molar ratios of the reactants are critical. Preferred molar ratios are typically below 2 for HX/H·HX or H·2HX/H·HX (where HX is a hydrogen halide), and below 1.5 for t-BuOH/H·HX. google.com More specifically, molar ratios of 0.1 to 1.25 for both the acid/hydrazine salt and the t-butanol/hydrazine salt are often employed. google.com

Solvent: Water is the preferred solvent for this reaction from an industrial perspective. google.com

A study demonstrated that reacting 135.8 moles of hydrazine monohydrochloride with 91 moles of tert-butanol at 100–105°C resulted in a 99% yield of tert-butylhydrazine hydrochloride. google.com

Table 1: Parametric Optimization of Tert-Butylhydrazine Hydrochloride Synthesis

| Parameter | Range | Optimal Range | Source |

|---|---|---|---|

| Temperature | 80–140°C | 90–110°C | google.com |

| Molar Ratio (HX/H·HX or H·2HX/H·HX) | < 2 | 0.1–1.25 | google.com |

| Molar Ratio (t-BuOH/H·HX) | < 1.5 | 0.1–1.25 | google.com |

| Solvent | - | Aqueous | google.com |

Role of Hydrazine Dihydrochloride or Hydrogen Chloride as Catalytic or Stoichiometric Additives

Utilization of Butyl Halides or Other Butyl Derivatives with Hydrazine

An alternative approach to synthesizing tert-butylhydrazine hydrochloride involves the reaction of a tertiary butyl halide, such as tert-butyl chloride (t-BuCl), with a hydrazine salt. google.comgoogle.com This method, however, presents some disadvantages. The preparation of t-BuCl from t-BuOH and concentrated hydrochloric acid requires a significant excess of the acid to proceed quantitatively. google.com This leads to the generation of a large amount of unreacted acid that must be neutralized and discarded, posing an environmental and economic drawback. google.com

Another method involves reacting a hydrazine hydrohalogenide with methyl tertiary butyl ether (MTBE) in the presence of an acid catalyst. googleapis.com This process has been shown to produce tert-butylhydrazine hydrochloride with yields of 95% or higher. googleapis.com

Application of Organic Acid Buffer Systems in Butylhydrazine Hydrochloride Preparation

To circumvent issues associated with the use of strong mineral acids like HCl, methods employing organic acid buffer systems have been developed. google.com A patented method describes the use of an organic acid, such as formic acid, acetic acid, citric acid, or lactic acid, to create a buffer solution with hydrazine hydrate (B1144303). google.com Tert-butanol is then added to this buffered solution. google.com This approach avoids the direct use of hydrochloric acid in the initial stages, thereby reducing side reactions like the dehydration of tert-butanol and making the reaction more controllable. google.com The resulting tert-butylhydrazine organic acid solution is then acidified with hydrogen chloride to produce tert-butylhydrazine hydrochloride. google.com This method is considered more environmentally friendly, with a total recovery of over 85%, reducing wastewater and volatile organic compound (VOC) emissions. google.com

Synthesis from Hydrazine Hydrate and Tert-Butanol

The synthesis of tert-butylhydrazine hydrochloride can also be initiated from hydrazine hydrate and tert-butanol. google.com In one method, an aqueous solution of hydrazine hydrate (with a mass percent concentration of 25-85%) is first used to create a buffer solution with an organic acid. google.com Tert-butanol is then added to this system to form a tert-butylhydrazine-organic acid solution, which is subsequently converted to the hydrochloride salt. google.com

Another approach involves reacting tert-butanol with hydrazine hydrate in the presence of a D002 macroporous resin catalyst. This reaction is carried out at 100–120°C for 4–6 hours under an inert gas. The product, tert-butylhydrazine hydrochloride, is then isolated by distillation at 102–104°C, with reported yields of 89%. This method offers advantages such as lower HCl usage and reduced corrosion risks.

Synthesis of Substituted Butylhydrazine Derivatives

The synthesis of substituted butylhydrazine derivatives is a cornerstone of organic chemistry, providing essential precursors for pharmaceuticals and materials science. Methodologies have advanced to allow for precise control over the degree and position of substitution on the hydrazine backbone.

Preparation of 1,2-Di-n-butylhydrazine Dihydrochloride

The synthesis of 1,2-di-n-butylhydrazine dihydrochloride often involves the direct alkylation of hydrazine. This method typically utilizes a nucleophilic substitution reaction between a butyl halide and hydrazine hydrate. The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the butyl halide. An initial reaction forms the monoalkylated hydrazine, which then undergoes a second alkylation to yield the 1,2-disubstituted product. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, an alkaline agent like sodium hydroxide (B78521) is used. The resulting crude 1,2-dibutylhydrazine (B159816) is subsequently treated with hydrochloric acid to precipitate the more stable and crystalline dihydrochloride salt.

For optimal yield, reaction conditions are carefully controlled. Polar solvents such as ethanol (B145695) are favored for their ability to dissolve both hydrazine and the butyl halide, as well as for their low cost and ease of removal. The temperature is typically maintained between 60-80°C to ensure a reasonable reaction rate while minimizing the formation of side products.

| Parameter | Description |

|---|---|

| Reactants | Hydrazine hydrate, Butyl halide (e.g., Butyl chloride) |

| Mechanism | Sₙ2 Nucleophilic Substitution |

| Solvent | Ethanol (preferred) |

| Temperature | 60–80°C |

| Base | Sodium hydroxide (to neutralize liberated HX) |

| Final Step | Treatment with hydrochloric acid to form the dihydrochloride salt |

Alkylation Strategies for Protected Hydrazines (e.g., Di-tert-butyl Hydrazine-1,2-dicarboxylate)

Direct alkylation of unprotected hydrazine can lead to complex product mixtures. acs.org To achieve greater selectivity, chemists employ protected hydrazines, such as Di-tert-butyl hydrazine-1,2-dicarboxylate (also known as N,N'-di-Boc-hydrazine). The Boc (tert-butoxycarbonyl) groups are electron-withdrawing, which modulates the nucleophilicity of the nitrogen atoms and allows for more controlled alkylation. acs.orgnih.gov This commercially available reagent serves as a versatile precursor for mono-, di-, and trisubstituted hydrazines. acs.orgthieme-connect.dethieme.de

Under mild conditions, Di-tert-butyl hydrazine-1,2-dicarboxylate can be selectively mono- or dialkylated in good to excellent yields. acs.orgnih.gov For instance, the monoalkylation can be achieved by reacting it with an alkyl halide in the presence of a base. A notable example is the synthesis of Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylate, which is achieved by treating the protected hydrazine with benzyl (B1604629) bromide and cesium carbonate in dimethylformamide (DMF) at room temperature, resulting in an 86% yield. acs.org Another approach involves using phase-transfer catalysis, where allyl bromide and tetrabutylammonium (B224687) hydrogensulfate in a biphasic system yield the mono-allylated product. acs.org

| Parameter | Details |

|---|---|

| Target Compound | Di-tert-butyl 1-benzylhydrazine-1,2-dicarboxylate |

| Starting Hydrazine | Di-tert-butyl hydrazine-1,2-dicarboxylate |

| Alkylating Agent | Benzyl bromide |

| Base & Solvent | Cesium carbonate in Dimethylformamide (DMF) |

| Conditions | Room temperature, 2 hours |

| Yield | 86% |

Condensation-Reduction Methodologies for Accessing Substituted Hydrazines

Condensation-reduction, also known as reductive amination or hydrazination, is a powerful and versatile method for synthesizing substituted hydrazines. nih.govorganic-chemistry.org The process involves two main steps: first, the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine to form a hydrazone intermediate. nih.govjscimedcentral.com Second, the selective reduction of the hydrazone's carbon-nitrogen double bond to yield the corresponding substituted hydrazine. nih.govpsu.edu

This methodology has been enhanced through the use of various catalysts and reducing agents. Enzymatic approaches, for example, utilize imine reductases (IREDs) to catalyze the reductive hydrazination of diverse carbonyls, offering a green and highly selective route to N-alkylhydrazines. nih.gov In other variations, palladium-catalyzed asymmetric hydrogenation of hydrazones has been developed to produce chiral substituted hydrazines with high enantioselectivity. acs.orgfigshare.com A range of reducing agents can be employed, from catalytic hydrogenation to milder reagents like sodium borohydride (B1222165) (NaBH₄) and α-picoline-borane, which allows the reaction to tolerate various functional groups. organic-chemistry.orgpsu.edu

| Step | Description | Key Reagents/Catalysts |

|---|---|---|

| 1. Condensation | A carbonyl compound (aldehyde or ketone) reacts with a hydrazine to form a hydrazone intermediate via the elimination of water. | Carbonyls, Hydrazines |

| 2. Reduction | The C=N bond of the hydrazone is selectively reduced to a C-N single bond, forming the substituted hydrazine. | Imine Reductases (IREDs), Pd-catalysts with H₂, NaBH₄, α-picoline-borane |

Innovations in Industrial and Sustainable Synthesis of this compound

The industrial production of this compound and related compounds faces the dual challenges of maximizing efficiency and minimizing environmental impact. Recent innovations have focused on optimizing reaction pathways and incorporating green chemistry principles into the production cycle.

Strategies for Minimizing Side Reaction Pathways

In the industrial synthesis of alkylhydrazines, such as the direct alkylation of hydrazine, the formation of undesired byproducts is a significant concern. A common side reaction is over-alkylation, which can lead to the formation of trialkylhydrazinium salts. These side reactions not only reduce the yield of the target product but also complicate the purification process.

Several strategies are employed to mitigate these issues. One of the most critical parameters is temperature control. For the synthesis of 1,2-dibutylhydrazine, maintaining the reaction temperature in the optimal range of 60–80°C provides a balance between achieving a practical reaction rate and suppressing the formation of over-alkylated products. Another approach involves the use of microchannel reactors. This technology improves reaction kinetics and raw material utilization, which can help avoid side reactions by providing better control over mixing and heat transfer. google.com In flow synthesis, the rapid removal of the product from the reaction zone can also prevent it from participating in subsequent side reactions, a common issue in batch processes that can lower yields. rsc.org

| Side Reaction | Mitigation Strategy | Rationale |

|---|---|---|

| Over-alkylation (e.g., trialkylhydrazinium salt formation) | Strict temperature control (e.g., 60-80°C) | Balances reaction rate with the rate of undesired subsequent alkylations. |

| Competing reactions | Use of flow/microchannel reactors | Improves control over reaction conditions and minimizes residence time, reducing the chance for side product formation. google.comrsc.org |

Recycling and Environmental Considerations in Production Processes

Modern chemical manufacturing places a strong emphasis on sustainability. For the production of this compound, this translates into processes that reduce waste and allow for the reuse of materials. google.com One key advancement in the direct alkylation method is the implementation of solvent recycling. For example, ethanol, a commonly used solvent, can be distilled from the reaction mixture and reused in subsequent batches, significantly reducing solvent waste and improving the economic and environmental profile of the process.

Another important green strategy is the recovery and reuse of reagents. In some synthetic routes, the tert-butyl hydrazine auxiliary can be recovered as its hydrochloride salt after the reaction is complete. us.es This recovered salt can then be reused for subsequent syntheses, which minimizes waste and improves atom economy. us.es Furthermore, efforts are being made to develop purification processes that generate fewer "three wastes" (waste gas, wastewater, and industrial waste), making them more suitable for large-scale, environmentally responsible industrial production. google.com Some processes even look at recycling wastewater from other chemical productions, such as carbamide synthesis, as a source for producing hydrazine sulfate, turning a waste stream into a valuable feedstock. semanticscholar.org

| Strategy | Description | Source |

|---|---|---|

| Solvent Recycling | Ethanol used as a reaction solvent is distilled after the reaction and reused in subsequent production batches. | |

| Reagent Recovery | The tert-butyl hydrazine auxiliary is recovered from the reaction mixture as its hydrochloride salt and reused. | us.es |

| Waste Stream Utilization | Wastewater from carbamide production is used as a source material for the synthesis of hydrazine sulfate. | semanticscholar.org |

| Process Optimization | Developing purification methods designed to reduce the generation of industrial wastes. | google.com |

Crystallization and Purification Techniques for this compound Salts

The isolation and purification of this compound and its analogs are critical steps to ensure high purity for their use in subsequent chemical syntheses. The salt form, typically a hydrochloride, enhances the stability and crystallinity of the parent hydrazine compound. The final product is often a white to pale cream, hygroscopic crystalline powder. thermofisher.comnih.gov Techniques for crystallization and purification are primarily centered on recrystallization from various solvent systems and specialized purification processes designed to remove specific impurities.

Crystallization is a key final step in many synthetic routes for tert-butylhydrazine hydrochloride. In one method, after the primary reaction, the product is obtained through a process of dehydration, cooling the solution to 80°C to induce crystallization, followed by filtration and drying. Another approach involves continuous concentration of the reaction mixture and subsequent cooling to yield the crystalline product.

The choice of solvent is paramount for effective crystallization and purification. Due to its solubility profile, tert-butylhydrazine hydrochloride can be crystallized from several solvent systems. It is soluble in water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO). echemi.com Recrystallization from water has been shown to yield colorless crystals suitable for structural analysis, such as X-ray crystallography. iucr.org Other solvent systems, including ethanol-water mixtures and aqueous methanol (MeOH), have also been employed for the crystallization of butylhydrazine salts and related structures. beilstein-journals.orgumich.edu For analogous compounds like tert-butylamine (B42293) hydrochloride, a purification method involves dissolving the crude salt in absolute ethanol, filtering any insoluble materials, and then inducing precipitation by adding dry ether. orgsyn.org

A patented purification process highlights a specific method for enhancing the purity of crude tert-butylhydrazine hydrochloride. google.com This technique involves dissolving the crude material, which may have a purity of around 89%, in ethanol. The solution is then cooled to a temperature between 0 and 4°C, and ferric chloride is added as a purifying reagent. After a reaction time of 1 to 3 hours at this low temperature, the mixture is immediately filtered. The resulting filter cake is washed with a small amount of cold ethanol and dried to yield a white powder with a purity of over 98%. google.com The effectiveness of this process is detailed in the table below, showcasing results from different experimental conditions.

Table 1: Purification of tert-Butylhydrazine Hydrochloride Using Ferric Chloride An interactive table summarizing the purification process described in patent CN109053485B. google.com

| Parameter | Example 1 | Example 3 | Example 4 |

|---|---|---|---|

| Starting Material | 10.00 g | 6.00 g | 4.00 g |

| Starting Purity | 89.36% | 89.36% | 89.36% |

| Solvent | Anhydrous Ethanol (20 mL) | 80% (v/v) Ethanol (20 mL) | 70% (v/v) Ethanol (20 mL) |

| Purifying Agent | Ferric Chloride (2.00 g) | Ferric Chloride (1.50 g) | Ferric Chloride (1.20 g) |

| Reaction Temperature | 4 °C | 2 °C | 4 °C |

| Reaction Time | 2 hours | 3 hours | 1 hour |

| Final Product Mass | 7.15 g | 4.18 g | 2.79 g |

| Yield | 80.01% | 77.96% | 78.06% |

| Final Purity (HPLC) | 98.06% | 98.52% | 98.71% |

The selection of the crystallization method depends on the scale of the synthesis and the desired purity. For laboratory-scale synthesis of related compounds, recrystallization from solvent pairs like cyclohexane/light petroleum has been reported. beilstein-journals.org The purity of the final product is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to ensure structural integrity and the absence of impurities. thermofisher.comgoogle.com

Nucleophilic Reactivity of the Hydrazine Moiety in this compound

The fundamental reactivity of this compound stems from the lone pair of electrons on its nitrogen atoms, which allows it to act as a potent nucleophile. This nucleophilicity is central to its role in a variety of chemical reactions.

Mechanisms of Alkylation and Acylation Reactions

The hydrazine moiety of this compound readily participates in alkylation and acylation reactions. In these processes, the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center.

Alkylation: The reaction with alkyl halides proceeds via a nucleophilic substitution mechanism. The nitrogen atom displaces the halide, forming a new nitrogen-carbon bond. Mild reaction conditions, such as those employed in the Mitsunobu reaction or phase-transfer catalysis, can facilitate this N-alkylation. thieme-connect.de

Acylation: Acylation typically involves reaction with acyl chlorides or anhydrides. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to yield the N-acylhydrazine derivative. This process is a form of nucleophilic acyl substitution. Some acylation reactions may proceed through the generation of an acyl radical from an α-ketoacid precursor. researchgate.net Copper-catalyzed oxidative coupling has also been employed for the acylation of alcohols, which are first oxidized to aldehydes. mdpi.com

These reactions are fundamental in modifying the structure of butylhydrazine for its subsequent use in more complex synthetic schemes.

Participation in Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

This compound reacts with aldehydes and ketones in condensation reactions to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk

The reaction is initiated by the nucleophilic attack of the primary amino group of the hydrazine on the electrophilic carbonyl carbon. This addition step leads to the formation of a tetrahedral intermediate known as a carbinolamine. vanderbilt.edu Subsequently, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. chemguide.co.uklibretexts.org This process is often catalyzed by acid.

Mechanistic Pathways in Heterocyclic Annulation Reactions

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly pyrazoles. These reactions, known as annulations, involve the formation of a new ring system.

Mechanisms of Pyrazole (B372694) Formation from this compound Precursors

The synthesis of pyrazoles from this compound typically involves its reaction with a 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov

The general mechanism commences with the formation of a hydrazone by the reaction of butylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. chim.it This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl carbon. The final step involves dehydration to yield the aromatic pyrazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Unsymmetrical enaminodiketone | Ethanol | 4-substituted 1H-pyrazole-5-carboxylate |

| tert-Butylhydrazine hydrochloride | 2-Chloroacrylonitrile | K2CO3:NaHCO3 (1:2) | 3-Aminopyrazole |

| tert-Butylhydrazine hydrochloride | β-Diketone | [BMIM][BF4]/Pyridine or NaOH/EtOH | Mixture of 1-tert-butyl-3(5)-trifluoromethylpyrazoles |

Detailed Analysis of Nucleophilic Attack and Subsequent Cyclization Steps

The formation of the pyrazole ring is a well-orchestrated sequence of nucleophilic attacks and cyclization. In the reaction with β-ketonitriles, for instance, the initial step is the nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone. chim.it Subsequently, the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to cyclization and the formation of an aminopyrazole. chim.it

Similarly, in reactions with unsymmetrical enaminodiketones, the hydrazine initially attacks the β-carbon of the enaminodiketone in an addition-elimination fashion. The resulting β-hydrazino intermediate then undergoes heterocyclization to form the pyrazole core. organic-chemistry.org The reaction of α,β-alkynic aldehydes with hydrazines first forms an α,β-alkynic hydrazone, which then cyclizes. mdpi.com

Investigation of Electronic and Steric Effects on Regioselectivity

The reaction of a monosubstituted hydrazine like butylhydrazine with an unsymmetrical 1,3-dielectrophile can potentially lead to two different regioisomeric pyrazoles. The outcome of the reaction is often governed by a combination of electronic and steric factors. researchgate.net

Electronic Effects: The electrophilicity of the two reaction centers in the 1,3-dielectrophile plays a crucial role. The more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic carbon. For example, in a 1,3-diketone with groups of differing electron-withdrawing ability, the initial attack will likely occur at the carbonyl carbon adjacent to the more strongly electron-withdrawing group. researchgate.net

Steric Effects: The steric hindrance around the electrophilic centers and on the hydrazine itself can significantly influence the regioselectivity. An increase in the steric bulk of the substituent on the hydrazine, such as the tert-butyl group, can favor the formation of one regioisomer over the other. chim.it For instance, in the reaction with certain acrylonitriles, the steric hindrance of the tert-butyl group was found to favor the formation of the 5-aminopyrazole regioisomer. chim.it In some cases, bulky substituents on the hydrazone can slow down or inhibit the pyrazole formation reaction. orgsyn.org The regioselectivity can also be influenced by the reaction conditions, such as the solvent and the presence of a base or acid catalyst. beilstein-journals.org

| Factor | Observation | Reference |

| Electronic Effects | The more electrophilic center of the 1,3-dielectrophile is attacked first. | researchgate.net |

| Electronic Effects | Electron-donating groups on the aldehyde component of a hydrazone can moderate the deactivating effect of an electron-deficient phenyl hydrazine. | orgsyn.org |

| Steric Effects | Increased steric hindrance of the hydrazine substituent can favor the formation of the 5-aminopyrazole regioisomer. | chim.it |

| Steric Effects | Bulky R¹ groups on the hydrazone can slow down or require higher temperatures for pyrazole formation. | orgsyn.org |

| Reaction Conditions | The choice of solvent (protic vs. aprotic) can influence whether the pyrazole or a Michael addition product is formed. | orgsyn.org |

| Reaction Conditions | The use of different bases (e.g., AcOH vs. EtONa) can lead to different regioisomers. | chim.it |

Synthesis of Pyrazoline and Dihydropyrazole Derivatives

The reaction of hydrazine derivatives with compounds containing a 1,3-difunctional system is a primary method for synthesizing five-membered heterocyclic rings like pyrazolines and pyrazoles. mdpi.com this compound, often used as its free base tert-butylhydrazine, serves as a key building block in these cyclocondensation reactions.

A common pathway involves the reaction of α,β-unsaturated ketones (chalcones) with a hydrazine derivative. mdpi.comresearchgate.net The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles. mdpi.com

The reaction of tert-butylhydrazine with 2-chlorovinyl ketones illustrates a regioselective synthesis challenge. Depending on the reaction conditions and the structure of the ketone's alkyl chain, a mixture of 1-(tert-butyl)-3-alkylpyrazoles and 1-(tert-butyl)-5-alkylpyrazoles can be formed. researchgate.net Similarly, the cyclocondensation of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride can be controlled to produce 4-substituted 1H-pyrazole-5-carboxylates with high regioselectivity and yield. organic-chemistry.orgajrconline.org

Another versatile method involves the use of β-CF3-1,3-enynes. When reacted with tert-butylhydrazine, these substrates readily form 1,4,5-trisubstituted pyrazoles through a process that involves nucleophilic attack followed by oxidation. mdpi.com Furthermore, a novel synthesis for 4,5-dihydropyrazole derivatives has been developed starting from propargyl alcohols. The process involves a base-induced isomerization to form an α,β-unsaturated ketone, which then condenses with a hydrazine to form an α,β-unsaturated hydrazone intermediate that subsequently cyclizes. rsc.org

Table 1: Selected Syntheses of Pyrazole Derivatives Using Butylhydrazine

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Unsymmetrical Enaminodiketones + tert-Butylhydrazine HCl | - | 4-Substituted 1H-pyrazole-5-carboxylates | organic-chemistry.orgajrconline.org |

| 2-Chlorovinyl Ketones + tert-Butylhydrazine | Triethylamine | 1-(tert-butyl)-3/5-disubstituted pyrazoles | researchgate.net |

| β-CF3-1,3-enynes + tert-Butylhydrazine | - | 1,4,5-Trisubstituted Pyrazoles | mdpi.com |

Formation Pathways of Diaziridines

Diaziridines are strained, three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. pjsir.orgmdpi.com Their synthesis is of significant interest, and several general pathways have been established, although direct synthesis from butylhydrazine is not the typical route. Instead, precursors like tert-butylamine are more commonly employed.

The most prevalent methods for forming the diaziridine ring include:

Three-Component Condensation : This is a widely used one-pot synthesis involving the reaction of a carbonyl compound (an aldehyde or ketone), a primary amine (or ammonia), and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). mdpi.comarkat-usa.org The reaction yield is often dependent on the pH of the reaction medium. arkat-usa.org

Reaction of Imines with Aminating Agents : Pre-formed imines (Schiff bases), which are condensation products of carbonyls and primary amines, can react with aminating agents such as HOSA or N-haloamines to form the diaziridine ring. arkat-usa.org

From N-Fluoroimines : A nitrene intermediate is proposed in the formation of a diaziridine from the reaction of a primary or secondary amine with an N-fluoroimine. pjsir.org

The mechanism of diaziridine formation from an imine has been a subject of study. It is debated whether the reaction proceeds through a concerted pathway, involving the direct addition of the aminating agent across the C=N bond, or an ionic pathway that involves an initial nucleophilic addition followed by ring closure. rsc.org Experimental evidence suggests that a highly organized ionic transition state is a viable pathway. rsc.org Once formed, diaziridines can be used as synthetic intermediates; for instance, they react with benzynes to yield N-arylhydrazones via a ring-opening mechanism. nih.gov

Catalytic Transformations Involving Butylhydrazine Derivatives

Derivatives of butylhydrazine are valuable substrates and precursors in a range of metal-catalyzed transformations, enabling the synthesis of chiral molecules and complex heterocyclic systems.

Rhodium-catalyzed asymmetric ring-opening of meso-bicyclic hydrazines provides an effective route to valuable chiral cyclopentenyl hydrazine derivatives. scholaris.ca These bicyclic hydrazines are readily prepared from the hetero-Diels-Alder reaction of cyclopentadiene (B3395910) and an azodicarboxylate.

The desymmetrization reaction involves the enantioselective addition of an organometallic reagent across one of the C-N bonds of the strained bicyclic system. A notable achievement in this area is the rhodium-catalyzed asymmetric alkynylation, which represents the first successful transfer of a rhodium-alkynyl species to a symmetrical strained alkene. The reaction typically employs a rhodium precursor, such as [Rh(cod)Cl]2 or [Rh(C2H4)2Cl]2, in combination with a chiral phosphorus ligand. Extensive screening has shown that BINOL-derived diphosphine ligands, like (R)-Tol-BINAP, are particularly effective in inducing high levels of enantioselectivity. The reaction is performed in the presence of a base and yields trans-3-alkynyl-4-hydrazino cyclopentenes.

Interactive Table 2: Ligand Effects in Rh-Catalyzed Asymmetric Alkynylation of Bicyclic Hydrazines This table summarizes the performance of different chiral ligands in the rhodium-catalyzed reaction, highlighting the achieved enantiomeric excess (ee).

| Ligand | Rhodium Source | Solvent | Product ee (%) | Reference |

| (R)-Tol-BINAP | [Rh(C2H4)2Cl]2 | MeOH | Up to 99% | |

| (R)-Xylyl-BINAP | [Rh(C2H4)2Cl]2 | MeOH | High | |

| Briphos | - | - | High (for arylations) | organic-chemistry.org |

Copper catalysis offers an efficient and environmentally friendly method for synthesizing substituted pyrazoles from hydrazine derivatives. A significant development is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. researchgate.netorganic-chemistry.orgnih.gov This reaction is advantageous due to its high atom economy and the use of air as a green oxidant. researchgate.net

The reaction mechanism involves the direct functionalization of a C(sp³)–H bond adjacent to the nitrogen atom of the hydrazine, leading to the formation of new C-C and C-N bonds. researchgate.netorganic-chemistry.org Inexpensive copper(I) oxide (Cu₂O) has been identified as an effective promoter for this transformation, typically used with a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene. organic-chemistry.org This method is robust, tolerating a variety of functional groups on both the hydrazine and the alkynoate partner, and provides a direct route to highly substituted pyrazoles with excellent regioselectivity. organic-chemistry.org

The use of Lewis acids in free-radical reactions can enhance reaction rates and control stereochemistry. nih.gov In the context of hydrazine chemistry, Lewis acids can play a dual role. They can promote the initial condensation of a hydrazine, such as a benzhydrazide, with an aldehyde to form a hydrazone intermediate. researchgate.net

Following the formation of the hydrazone, the Lewis acid can facilitate the addition of an alkyl radical to the C=N double bond. researchgate.net This strategy provides a pathway for the synthesis of mono-, di-, and trisubstituted α-branched hydrazides. researchgate.net Furthermore, copper(II) ions can act as Lewis acids to bind with heteroatoms and can also oxidize hydrazine derivatives, like phenylhydrazine, to generate radical species. chemrxiv.org This dual functionality highlights the utility of metal-based Lewis acids in mediating complex transformations that proceed through radical intermediates derived from hydrazines.

Copper-Promoted Aerobic Oxidative Cycloadditions

Role of Hydrazone Intermediates in Reaction Mechanistic Elucidation

Hydrazones, which are readily formed from the condensation of butylhydrazine with aldehydes or ketones, are crucial intermediates in numerous chemical reactions. soeagra.comtsijournals.com The elucidation of their formation and subsequent reactivity is fundamental to understanding the mechanisms of many important synthetic transformations. naturalspublishing.com

The formation of a hydrazone involves the nucleophilic attack of the hydrazine's amino nitrogen onto the carbonyl carbon, followed by dehydration. soeagra.com Once formed, the hydrazone C=N bond and the adjacent N-H bonds exhibit unique reactivity.

Key reactions where hydrazone intermediates are central include:

The Wolff-Kishner Reduction : This classic reaction reduces a carbonyl group to a methylene (B1212753) group. The mechanism proceeds via the formation of a hydrazone, which is then deprotonated by a strong base under high temperatures. libretexts.orgwikipedia.org A subsequent proton transfer and the elimination of highly stable nitrogen gas (N₂) lead to the formation of a carbanion, which is then protonated to yield the final alkane product. libretexts.org

The Wharton Reaction : This reaction transforms α,β-epoxy ketones into allylic alcohols. The mechanism begins with the formation of a hydrazone intermediate from the reaction of the ketone with hydrazine. wikipedia.org Rearrangement and decomposition of this intermediate with the evolution of nitrogen gas produce the allylic alcohol. wikipedia.org

Heterocycle Synthesis : Hydrazones are pivotal intermediates in the synthesis of nitrogen-containing heterocyles. For example, α,β-unsaturated hydrazones are key precursors that cyclize to form pyrazoline and dihydropyrazole derivatives. mdpi.comrsc.org They are also reactants in the Japp-Klingemann reaction to form other hydrazones or can be used to synthesize pyrazoles. wikipedia.org

The stability and reactivity of the hydrazone intermediate often dictate the course and feasibility of these reactions, making its study essential for mechanistic elucidation and synthetic design.

This compound as a Key Building Block for Nitrogen-Containing Heterocycles

The primary application of tert-butylhydrazine hydrochloride in advanced organic synthesis is as a precursor for nitrogen-containing heterocyclic compounds. The presence of the hydrazine moiety provides the necessary nitrogen atoms for ring formation, while the tert-butyl group can offer steric protection, influencing the regioselectivity of reactions. It is particularly instrumental in the synthesis of pyrazole derivatives and has also been utilized in the creation of specialized organophosphorus compounds. chemicalbook.comfishersci.comsigmaaldrich.comsigmaaldrich.com

The reaction of hydrazines with 1,3-difunctional compounds is a classical and effective method for constructing the pyrazole ring system. mdpi.commdpi.com Tert-butylhydrazine hydrochloride serves as a key reagent in this context, enabling the synthesis of a wide array of substituted pyrazoles, which are significant scaffolds in medicinal chemistry. mdpi.com

Tert-butylhydrazine hydrochloride is a documented precursor for the synthesis of 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole. chemicalbook.comfishersci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation highlights its utility in building polysubstituted pyrazole rings that are valuable intermediates in pharmaceutical research. The synthesis involves the cyclocondensation of the hydrazine with a suitable three-carbon synthon, leading to the formation of the functionalized pyrazole core.

| Reactant 1 | Reactant 2 | Product | Reference |

| tert-Butylhydrazine hydrochloride | Appropriate α,β-unsaturated nitrile | 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved using tert-butylhydrazine hydrochloride. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com One notable method involves the reaction of the hydrazine with acyloxiranes derived from Baylis-Hillman adducts. koreascience.kr This approach provides a regioselective pathway to highly substituted pyrazoles. koreascience.krchemsrc.com For instance, the reaction of an acyloxirane with tert-butylhydrazine hydrochloride in 1,2-dichloroethane (B1671644) at reflux yields the corresponding 1,3,4-trisubstituted pyrazole, although yields can be moderate and dependent on the substrate. koreascience.kr Another strategy involves the cyclocondensation reaction of unsymmetrical enamino diketones with tert-butylhydrazine hydrochloride, which proceeds regiospecifically to afford 1,3,4,5-tetrasubstituted pyrazoles in good yields. mdpi.comajrconline.org

| Reactant Class 1 | Reactant Class 2 | Solvent | Conditions | Product Class | Yield | Reference |

| Acyloxiranes | tert-Butylhydrazine hydrochloride | 1,2-dichloroethane | Reflux | 1,3,4-Trisubstituted pyrazoles | 39-75% | koreascience.kr |

| Enamino diketones | tert-Butylhydrazine hydrochloride | Ethanol | Not specified | 1,3,4,5-Tetrasubstituted pyrazoles | 74-94% | mdpi.comajrconline.org |

A significant application of tert-butylhydrazine hydrochloride is in the highly regioselective synthesis of novel 1,4'-bipyrazoles. scielo.brscielo.brresearchgate.net These complex structures are formed through the cyclocondensation reaction of β-dimethylaminoenones with tert-butylhydrazine hydrochloride. scielo.brscielo.brresearchgate.net Research has shown that this reaction proceeds with high regioselectivity, affording only one of the two possible regioisomers in high yields (up to 80%). researchgate.net The structure of the resulting bipyrazole has been unequivocally confirmed using techniques such as X-ray diffraction. scielo.brresearchgate.net This method provides a straightforward synthetic route to 1,4'-biazoles bearing a variety of substituents. researchgate.net

| Reactant Class | Reagent | Key Feature | Product | Reference |

| β-dimethylaminoenones | tert-Butylhydrazine hydrochloride | High regioselectivity | 1,4'-Bipyrazoles | scielo.brscielo.brresearchgate.net |

The synthesis of hybrid molecules combining different pharmacophores is a key strategy in drug discovery. In the context of developing pyrazol-3-ones featuring allomaltol fragments, the interaction of 2H-furo[3,2-b]pyran-2-ones with various hydrazines has been investigated. beilstein-journals.orgbeilstein-journals.org While this recyclization process works efficiently with arylhydrazines and unsubstituted hydrazine hydrate to produce the desired pyrazolones, attempts to use aliphatic hydrazines, specifically including tert-butylhydrazine, were unsuccessful. beilstein-journals.org The reaction of 2H-furo[3,2-b]pyran-2-ones with tert-butylhydrazine or its hydrochloride salt reportedly leads to a complex mixture of products rather than the desired pyrazol-3-one. beilstein-journals.org This finding underscores the specific reactivity requirements for this particular heterocyclic transformation, where the nature of the substituent on the hydrazine is critical for the reaction's success. beilstein-journals.orgbeilstein-journals.org

Beyond its role in pyrazole synthesis, tert-butylhydrazine hydrochloride is a precursor for the synthesis of diphosphinohydrazines. chemicalbook.comfishersci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These compounds are of interest as potential ligands in catalysis. The synthesis involves the reaction of tert-butylhydrazine with a phosphinating agent. For example, the reaction with chlorodiphenylphosphine (B86185) under anhydrous conditions has been shown to produce diphosphinohydrazine derivatives with an efficiency of 83%. The bulky tert-butyl group on the hydrazine backbone can influence the steric and electronic properties of the resulting phosphine (B1218219) ligands.

| Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

| tert-Butylhydrazine hydrochloride | Chlorodiphenylphosphine | Diphosphinohydrazine | 83% |

Highly Regioselective Synthesis of Novel 1,4'-Bipyrazoles

Synthesis of N-Acylhydrazones and Related Derivatives

N-acylhydrazones are a significant class of compounds in medicinal chemistry and materials science, often synthesized via the condensation of a hydrazide with an aldehyde or ketone. semanticscholar.orgutar.edu.my this compound is a key starting material in multistep procedures to access these structures. The synthesis typically begins with the formation of a hydrazide, which is then reacted with a suitable carbonyl compound. semanticscholar.orgplos.org

The general synthetic route involves the reaction of a hydrazide with an aldehyde or ketone, often in the presence of a catalytic amount of acid, to yield the N-acylhydrazone. semanticscholar.org The ability of butylhydrazine to react with carbonyl groups makes it a valuable precursor in the preparation of hydrazones and acylhydrazines, which serve as foundational building blocks for more complex molecules. smolecule.com For instance, studies have demonstrated the synthesis of pyrazolo[3,4-d]pyridazin-7-one-N-acylhydrazone hybrids, where tert-butylhydrazine hydrochloride is reacted with a starting compound in ethanol under reflux to form an intermediate that is further processed to yield the final N-acylhydrazone derivative. scielo.brresearchgate.net

Table 1: General Scheme for N-Acylhydrazone Synthesis

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Hydrazide (derived from Butylhydrazine) + Aldehyde/Ketone | Catalytic Acid (e.g., Acetic Acid), Room Temperature | N-Acylhydrazone |

| Example | 3,4,5-trimetoxybenzohydrazide + Appropriate Aldehyde | Ethanol, Catalytic HCl | N-acylhydrazone (CA-4 analogue) plos.org |

These reactions are valued for their high yields and the structural versatility of the resulting products, which can exist as a mixture of conformers in solution. semanticscholar.org

Preparation of Mono-, Di-, and Trisubstituted Hydrazines

Hydrazines are classified based on their degree of substitution (mono-, di-, tri-, and tetrasubstituted). thieme-connect.de Butylhydrazine itself is a mono-substituted hydrazine and serves as a fundamental starting point for the synthesis of more complex, substituted hydrazines. orgsyn.orgthieme-connect.de

The synthesis of di- and trisubstituted hydrazines can be achieved through the alkylation of protected hydrazine precursors. thieme-connect.deorganic-chemistry.org For example, di-tert-butyl hydrazine-1,2-dicarboxylate is a common precursor used for preparing substituted alkylhydrazines. thieme-connect.de Starting with a simple mono-substituted hydrazine like butylhydrazine, further reactions such as alkylation or acylation can be performed to introduce additional substituent groups, leading to the formation of 1,1-disubstituted or 1,2-disubstituted hydrazines. thieme-connect.deorganic-chemistry.org The steric bulk of the tert-butyl group in tert-butylhydrazine can also be leveraged to direct the regioselectivity of subsequent reactions, making it a valuable tool for creating specifically substituted hydrazine derivatives.

Utilization in Aromatic Nucleophilic N-N Exchange Reactions

This compound is effectively utilized in aromatic nucleophilic N-N exchange reactions, which are pivotal for synthesizing complex heterocyclic molecules. chemicalbook.comfishersci.co.uk In these reactions, the hydrazine derivative acts as a potent N-nucleophile, displacing a leaving group on an aromatic ring to form a new nitrogen-nitrogen bond, often followed by an intramolecular cyclization.

A notable example is the synthesis of fluorine-containing pyrazolo[4,3-c]quinolines. clockss.org In this process, a substituted quinoline (B57606) undergoes a chemoselective aromatic nucleophilic N-N exchange reaction with tert-butylhydrazine hydrochloride. clockss.org The reaction, conducted in the presence of a base such as N,N-Diisopropylethylamine (i-Pr2NEt) and heated under reflux, results in the formation of the corresponding 2H-pyrazoloquinoline in high yield (e.g., 82%). clockss.org This specific transformation highlights the utility of tert-butylhydrazine hydrochloride in constructing complex fused heterocyclic systems that are of interest in medicinal chemistry. clockss.org

Precursor Chemistry for Agro-Chemical and Pharmaceutical Scaffolds

The structural attributes of this compound make it an important intermediate in the synthesis of various biologically active compounds, particularly in the agrochemical and pharmaceutical industries. thieme-connect.comsci-hub.se

Synthetic Intermediates for Insect Growth Regulators

This compound is a critical intermediate in the production of several modern insecticides, specifically a class known as insect growth regulators (IGRs). smolecule.comchemicalbook.comthermofisher.com These compounds, primarily diacylhydrazine derivatives, function as non-steroidal ecdysone (B1671078) agonists, mimicking the natural molting hormones of insects. This disruption of the normal molting process leads to developmental inhibition and is an effective method for pest control. researchgate.net

Tert-butylhydrazine hydrochloride is a key raw material for synthesizing several commercially significant IGRs. google.com

Table 2: Insect Growth Regulators Synthesized from this compound

| Insect Growth Regulator | Chemical Class | Reference |

|---|---|---|

| Tebufenozide | Diacylhydrazine | google.comgrowingscience.com |

| Methoxyfenozide | Diacylhydrazine | google.com |

| Halofenozide | Diacylhydrazine | chemicalbook.com |

The synthesis of these compounds often involves the reaction of tert-butylhydrazine hydrochloride with specific acid chlorides to form the desired diacylhydrazine structure. researchgate.net

Building Blocks for Other Biologically Relevant Compounds

Beyond its role in agrochemicals, this compound is a versatile building block for a range of other biologically relevant molecules, particularly heterocyclic compounds like pyrazoles. chemicalbook.com Pyrazole derivatives are known for their wide spectrum of biological activities and are common scaffolds in medicinal chemistry.

Tert-butylhydrazine hydrochloride is used in the synthesis of various substituted pyrazoles. For example, it has been used to prepare 5-amino-1-tert-butyl-3-(p-chlorophenyl)-4-cyanopyrazole and other 1,3,4,5-tetrasubstituted pyrazole derivatives. chemicalbook.com It also reacts regiospecifically to form unsymmetrical pyrazoles. biosynth.com Furthermore, it has been employed as a precursor in the synthesis of diphosphinohydrazines, which have potential applications as ligands in catalysis. chemicalbook.com Its use in synthesizing pyrazolopyridazinone hybrids has shown promise for developing compounds with antileishmanial activity. scielo.br

Advanced Analytical and Spectroscopic Characterization of Butylhydrazine Dihydrochloride and Its Reaction Products

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of butylhydrazine (B1329735) dihydrochloride (B599025) and its reaction products. The choice of method often depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like butylhydrazine dihydrochloride. However, due to the lack of a strong chromophore in many hydrazines, direct UV detection is often challenging. mdpi.com To overcome this, pre-column derivatization is frequently employed to enhance detectability. mdpi.comda.gov.ph This process involves reacting the analyte with a derivatizing agent to form a product with strong UV or fluorescence properties. mdpi.com

Several derivatizing reagents are utilized for the analysis of hydrazines and related compounds. For instance, p-dimethylaminobenzaldehyde can be used to form a p-dimethylaminobenzene derivative, which can be detected by HPLC with UV detection. ciac.jl.cn Another common reagent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. da.gov.ph The stability of the resulting derivative is a critical factor, with some reagents like dansyl chloride forming derivatives with limited stability. da.gov.ph The choice of derivatization agent and reaction conditions are optimized to ensure a complete and reproducible reaction. chrom-china.com

The separation of the derivatized analytes is typically achieved on a reversed-phase column, such as a C18 column. mdpi.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or phosphoric acid solution) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.netgoogle.com Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of multiple components in a complex mixture. mdpi.comciac.jl.cn Detection is then performed using a UV-Vis or fluorescence detector set at the wavelength of maximum absorbance or emission of the derivative. mdpi.comciac.jl.cn

Table 1: HPLC Pre-column Derivatization Methods for Hydrazine (B178648) Analysis

| Derivatizing Agent | Analyte | Column | Mobile Phase | Detector | Reference |

| p-dimethylaminobenzaldehyde | Hydrazine | Inertsil ODS-3 | 0.1% phosphoric acid and acetonitrile (gradient) | UV (480 nm) | ciac.jl.cn |

| o-phthaldialdehyde (OPA) | Histamine | Reversed-phase C18 | Trichloroacetic acid (TCA) solution | Fluorescence | da.gov.ph |

| 4-chloro-7-nitrobenzofurazane (NBD-Cl) | Dimethylamine (DMA), Diethylamine (DEA) | C18 | Phosphoric Acid Buffer (20 mM, pH = 2.8) and Methanol (gradient) | Fluorescence (λex = 450 nm, λem = 540 nm) | mdpi.com |

| 3,3'-diaminobenzidine (DAB) | Diacetyl | Shim-pack VP-ODS | Water-methanol (gradient) | UV (254 nm) | chrom-china.com |

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas chromatography (GC) is a versatile technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com It is particularly useful for monitoring reaction progress and quantifying products in chemical reactions involving this compound. hidenanalytical.com When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification and quantification of a wide range of compounds, even in complex mixtures. hidenanalytical.commdpi.comnih.gov

For the analysis of hydrazines by GC, derivatization is often necessary to improve their volatility and thermal stability. sigmaaldrich.comresearchgate.net A common approach is trimethylsilylation, where a trimethylsilyl (B98337) (TMS) group is introduced into the molecule using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com Another strategy involves reacting the hydrazine with a ketone, such as acetone (B3395972), to form a more volatile azine derivative. sielc.com

The separation in GC is achieved using a capillary column coated with a stationary phase. The choice of the stationary phase depends on the polarity of the analytes. sielc.com A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. cdc.govchromatographyonline.com For unequivocal identification, a mass spectrometer (MS) is the detector of choice. mdpi.comcdc.gov Real-time monitoring of reactions can be achieved with GC-MS instruments designed for rapid analysis, providing continuous information on the concentration of reactants and products. hidenanalytical.com

Table 2: GC Methods for Hydrazine and Reaction Product Analysis

| Derivatization | Analyte(s) | Column | Detector | Key Application | Reference |

| Acetone | Hydrazine | 6% cyanopropylphenyl-94% dimethylpolysiloxane | FID | Residual hydrazine analysis | sielc.com |

| None (Direct) | 1,1-dimethylhydrazine (UDMH) transformation products | - | MS | Quantification in aqueous solutions | mdpi.com |

| Alditol acetate | Bacterial cellular polysaccharides | - | MS, MS-MS | Trace detection in complex matrices | nih.gov |

Ion Chromatography for Hydrazine Salt Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and determination of ionic species. pradeepresearch.org It is a suitable method for the analysis of hydrazine salts, such as this compound, as it allows for the direct determination of the hydrazine cation. jsac.or.jpscispace.com A significant advantage of IC is that it often does not require a derivatization step, simplifying the analytical procedure. scispace.comresearchgate.net

In IC, the separation is achieved on an ion-exchange column. For cation analysis, a cation-exchange column is used, which retains positively charged analytes. jsac.or.jpgcms.cz The mobile phase, or eluent, is an aqueous solution containing ions that compete with the analyte for the active sites on the stationary phase. pradeepresearch.org The choice of eluent and its concentration is crucial for achieving the desired separation. jsac.or.jp

Conductivity detection is commonly used in IC, which measures the electrical conductivity of the eluent as it exits the column. pradeepresearch.orgorientjchem.org To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent. gcms.cz Amperometric detection, which measures the current resulting from the oxidation or reduction of the analyte at an electrode, can also be employed for sensitive detection of hydrazines. jsac.or.jp

Table 3: Ion Chromatography Methods for Hydrazine Analysis

| Analyte(s) | Column | Eluent | Detector | Key Application | Reference |

| Hydrazine, Methylhydrazine, 1,1- and 1,2-dimethylhydrazines | Silica cation-exchangers | Phosphate buffer (pH ~7) | Amperometric | Direct determination | jsac.or.jp |

| Hydrazine, Morpholine | Dionex IonPac CS16 | Methanesulfonic acid (MSA) gradient | Integrated Pulsed Amperometric Detection (IPAD) | Analysis in simulated nuclear power plant wastewater | gcms.cz |

| Residual Hydrazine | Metro Sep C2 | 5.0mM Nitric acid and acetone mixture (90:10 v/v) | Conductivity | Quantification in Cilazapril | orientjchem.org |

Electromembrane Extraction Coupled with LC-MS/MS for Trace Hydrazine Analysis

For the analysis of trace levels of hydrazines in complex matrices, a sample preparation step is often required to concentrate the analyte and remove interferences. nih.gov Electromembrane extraction (EME) is a miniaturized sample preparation technique that utilizes an electric field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. mdpi.comrsc.org This technique offers high enrichment factors and excellent sample clean-up. mdpi.com

The EME process is governed by several parameters, including the composition of the SLM, the pH of the donor and acceptor phases, and the applied voltage. mdpi.comresearchgate.net For the extraction of basic compounds like hydrazines, the donor phase is typically acidic to ensure the analyte is protonated, while the acceptor phase is also acidic to trap the analyte. The SLM is a thin porous membrane impregnated with an organic solvent. researchgate.net

Following EME, the enriched acceptor solution is analyzed by a highly sensitive and selective technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry, allowing for the unequivocal identification and quantification of analytes at very low concentrations. nih.gov This combination of EME and LC-MS/MS provides a powerful platform for the trace analysis of hydrazines in challenging sample matrices. nih.gov

Table 4: EME-LC-MS/MS for Trace Analysis

| Extraction Technique | Analyte(s) | Key Parameters | Analytical Method | Key Application | Reference |

| Electromembrane Extraction (EME) | Polar endogenous metabolites | 96-well parallel extraction | Flow injection-MS/MS | High-throughput bioanalysis | nih.gov |

| Pulsed Electromembrane Extraction (PEME) | Histidine, Phenylalanine, Tryptophan | Pulsed voltage | HPLC | Analysis in food and biological samples | nih.gov |

| On-Chip EME-SPME | Non-steroidal anti-inflammatory drugs | Monolithic nanocomposite sorbent | HPLC | Ultra-trace analysis | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure and chemical environment of molecules. It is an invaluable tool for the structural elucidation of this compound and its reaction products.

Proton NMR (¹H NMR) for Chemical Shift and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. organicchemistrydata.org It provides information on the number of different types of protons, their chemical environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). nih.gov

In the ¹H NMR spectrum of a compound containing a butyl group, one would expect to see signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The chemical shift of these signals is influenced by the proximity of electronegative atoms, such as nitrogen. The integration of the peaks provides the relative ratio of the number of protons of each type.

Spin-spin coupling, observed as the splitting of NMR signals into multiplets, arises from the interaction of non-equivalent protons on adjacent carbon atoms. The coupling constant (J), measured in Hertz (Hz), is a measure of the strength of this interaction and provides valuable information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.net For example, a triplet signal for the methyl protons and a quartet for the adjacent methylene protons are characteristic of an ethyl group. Similar patterns, though potentially more complex, would be expected for a butyl group. The analysis of chemical shifts and coupling constants in the ¹H NMR spectrum is crucial for the unambiguous structural assignment of this compound and its derivatives. researchgate.netresearchgate.net

Table 5: Representative ¹H NMR Data

| Compound/Fragment | Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz | Reference |

| tert-Butyl group | -C(CH₃)₃ | ~1.3 | Singlet | N/A | chemicalbook.comthieme-connect.com |

| Protons adjacent to Nitrogen | -CH₂-N- | ~2.5 - 3.5 | Varies | ~6-8 | rsc.org |

| Aromatic Protons | Ar-H | ~6.5 - 8.5 | Multiplet | Varies | rsc.org |

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of organic molecules. In the context of butylhydrazine and its derivatives, ¹³C NMR provides specific information about the chemical environment of each carbon atom in the butyl chain.

The chemical shift (δ) of each carbon atom is influenced by its hybridization and the electronegativity of adjacent atoms. For a simple alkylhydrazine like butylhydrazine, one would expect four distinct signals corresponding to the four carbon atoms of the butyl group. The carbon atom bonded directly to the nitrogen (C1) would be the most deshielded, appearing furthest downfield due to the electron-withdrawing effect of the nitrogen atom. The terminal methyl group (C4) would be the most shielded and appear furthest upfield.

In reaction products, such as hydrazones formed from the condensation of butylhydrazine with aldehydes or ketones, the ¹³C NMR spectrum will show additional signals. For instance, the formation of a C=N bond results in a characteristic signal for the imine carbon in the downfield region of the spectrum, typically between 130-160 ppm. google.com

Table 1: Representative ¹³C NMR Chemical Shifts for Hydrazine Derivatives This table provides examples of chemical shifts for related structures to illustrate the principles of carbon skeleton characterization.

| Compound/Fragment | Carbon Atom | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| (CH₃)H₂N⁺NHCO₂⁻ | CH₃ | 38.0 | google.com |

| (CH₃)₂HN⁺NHCO₂⁻ | CH₃ | 49.0 | google.com |

| Allyl hydrazine | HN-CH₂ | 63.7 | umich.edu |

| Allyl hydrazine | CH=CH₂ | 136.3 | umich.edu |

| Diallyl hydrazine | HN-CH₂ | 63.7 | umich.edu |

| Diallyl hydrazine | CH=CH₂ | 134.8 | umich.edu |

Application in Mixture Analysis and Metabolomics for Related Hydrazine Compounds

NMR spectroscopy is a powerful technique for analyzing complex mixtures and studying metabolic changes, known as metabolomics. acs.org Its non-destructive nature and ability to provide quantitative information make it highly suitable for these applications. High-resolution ¹H NMR spectroscopy has been extensively used to study the biochemical effects and metabolism of hydrazine in vivo. nih.gov

In mixture analysis, NMR can identify and quantify individual components without prior separation. For example, in the synthesis of allyl hydrazine, ¹³C NMR was used to identify the product as a mixture of allyl hydrazine and diallyl hydrazine. umich.edu Similarly, chiral analysis of monosaccharides derivatized with fluorinated hydrazines has been successfully performed using ¹⁹F NMR spectroscopy, demonstrating its utility in differentiating enantiomers within a mixture. acs.org

In the field of metabolomics, NMR is used to obtain a snapshot of the metabolites present in a biological sample, such as urine or plasma. Studies on hydrazine toxicity have used ¹H NMR to identify and monitor changes in endogenous metabolites. acs.orgnih.gov Following hydrazine administration in rats, NMR analysis of urine revealed increased levels of taurine, creatine, and β-alanine, and decreased levels of citrate (B86180) and succinate. acs.org These metabolic fingerprints provide insights into the mechanisms of toxicity and can help identify biomarkers of exposure or effect. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and structural features of molecules, including butylhydrazine and its reaction products. In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The molecular ion peak (M⁺) provides the molecular weight of the compound. For butylhydrazine hydrochloride, the molecular weight is 124.61 g/mol . nih.govscbt.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The bonds in the molecule break in predictable ways, and the resulting fragment ions are characteristic of the original structure. For alkylhydrazines, common fragmentation pathways include the cleavage of the C-C bonds in the alkyl chain and the N-N bond. For example, the GC-MS analysis of 1,2-di-n-butylhydrazine shows a base peak at m/z 101 and a molecular ion peak at m/z 144. nih.gov

In the analysis of reaction products like hydrazones, MS can confirm the successful formation of the new compound by identifying the molecular ion corresponding to the expected product. mdpi.combohrium.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful, as they combine the separation capabilities of GC with the detection and identification power of MS, making them ideal for analyzing complex reaction mixtures. acs.orgresearchgate.net

Table 2: GC-MS Fragmentation Data for 1,2-Di-n-butylhydrazine

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 144 | 31.60% | [C₈H₂₀N₂]⁺ (Molecular Ion) |

| 101 | 99.99% | [M - C₃H₇]⁺ |

| 43 | 12.40% | [C₃H₇]⁺ |

| 29 | 17.90% | [C₂H₅]⁺ |

Data sourced from PubChem CID 74454. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. alfa-chemistry.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key absorptions would include:

N-H stretching: The N-H bonds in the hydrazinium (B103819) ion (-NH₂-NH₃⁺) would show strong, broad absorptions in the region of 3300-2600 cm⁻¹.

C-H stretching: The C-H bonds of the butyl group would appear as sharp peaks in the 3000-2850 cm⁻¹ region.

N-H bending: The bending vibrations of the N-H bonds would be visible around 1600-1500 cm⁻¹.

C-H bending: The bending vibrations for the CH₂ and CH₃ groups would be found in the 1470-1370 cm⁻¹ range.

When butylhydrazine reacts to form derivatives like hydrazones (containing a C=N bond), new characteristic peaks appear in the IR spectrum. The C=N stretching vibration typically absorbs in the 1690-1640 cm⁻¹ region. researchgate.net The disappearance of the C=O stretch from a starting aldehyde or ketone and the appearance of the C=N stretch provides clear evidence of hydrazone formation. nih.gov

Table 3: General IR Absorption Frequencies for Hydrazine Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (in alcohols) | Stretching | 3365 - 3375 | |

| N-H | Stretching | 3200 - 3300 | |

| C-H (alkane) | Stretching | 2850 - 2960 | |

| C=N (imine/hydrazone) | Stretching | 1678 - 1682 | |

| C=O (amide) | Stretching | ~1695 | researchgate.net |

X-ray Diffraction Studies for Crystalline Structure Determination of Butylhydrazine Derivatives

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov

Confirm the molecular conformation (e.g., folded vs. extended) of bioactive hydrazine-1-carbothioamide derivatives. mdpi.comnih.gov